4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
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Overview
Description
4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds .
Mechanism of Action
Target of Action
The compound, 4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, has been identified as a potent inhibitor of JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets, JNK2 and JNK3, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways of these kinases, leading to changes in cellular processes such as cell growth and apoptosis.
Biochemical Pathways
The inhibition of JNK2 and JNK3 by the compound affects the MAPK signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting JNK2 and JNK3, the compound disrupts these processes, potentially leading to altered cell behavior.
Pharmacokinetics
The compound’s structure suggests that it may be soluble in most organic solvents , which could influence its absorption and distribution in the body
Result of Action
The inhibition of JNK2 and JNK3 by the compound can lead to changes in cellular processes such as cell growth and apoptosis . This could result in altered cell behavior, potentially leading to therapeutic effects in conditions where these kinases play a role.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility in organic solvents could be influenced by the presence of these solvents in the environment Additionally, factors such as temperature and pH could affect the compound’s stability and its interaction with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures.
Industrial Production Methods
Industrial production of cyanoacetamide derivatives often involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide .
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide .
Uniqueness
4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is unique due to its specific structural features, such as the presence of both cyano and benzamide groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-11-2-7-16-14(8-11)15(10-20)18(23-16)21-17(22)13-5-3-12(9-19)4-6-13/h3-6,11H,2,7-8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXVHQBSWSELNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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